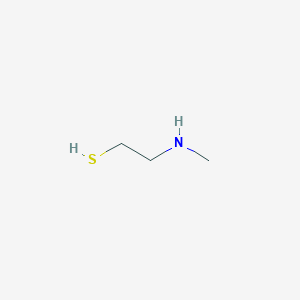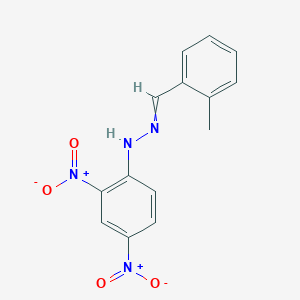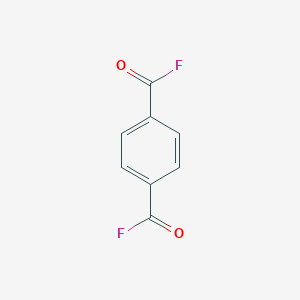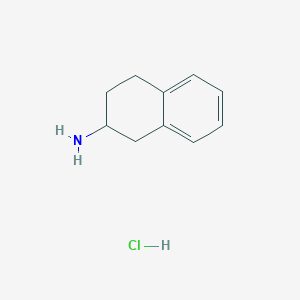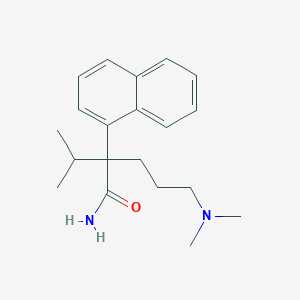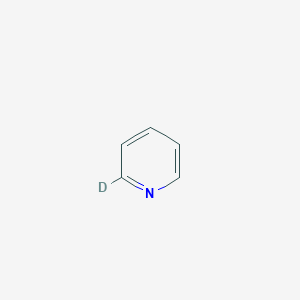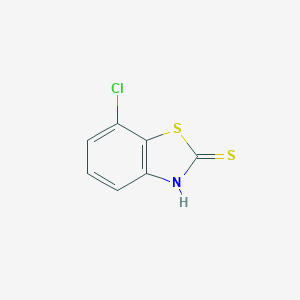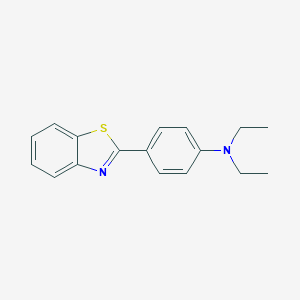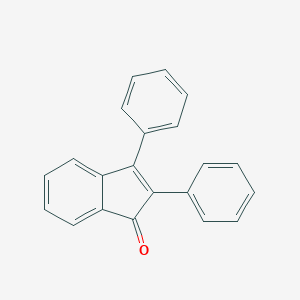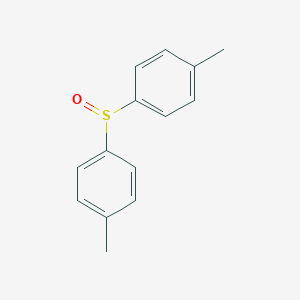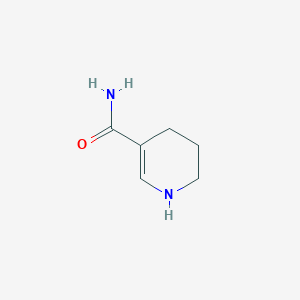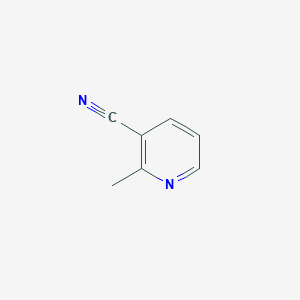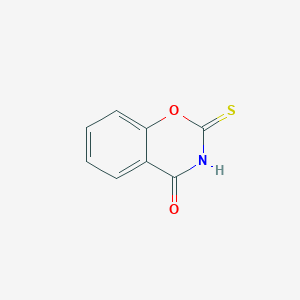
2-Sulfanylidene-1,3-benzoxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Sulfanylidene-1,3-benzoxazin-4-one, also known as Sulfasalazine, is a synthetic compound used in the treatment of inflammatory bowel diseases (IBD), such as ulcerative colitis and Crohn's disease. It is a prodrug that is metabolized in the colon into its active form, 5-aminosalicylic acid (5-ASA) and sulfapyridine. Sulfasalazine has a long history of use in the treatment of IBD, and its mechanism of action has been extensively studied.
Wirkmechanismus
The exact mechanism of action of sulfasalazine is not fully understood. However, it is believed to work by reducing inflammation in the colon. 2-Sulfanylidene-1,3-benzoxazin-4-onee is metabolized in the colon into its active form, 5-ASA and sulfapyridine. 5-ASA is thought to inhibit the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. Sulfapyridine is thought to have an immunosuppressive effect, which may also contribute to the anti-inflammatory action of sulfasalazine.
Biochemische Und Physiologische Effekte
2-Sulfanylidene-1,3-benzoxazin-4-onee has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta). In addition, sulfasalazine has been shown to reduce the expression of adhesion molecules, which are involved in the recruitment of inflammatory cells to the colon.
Vorteile Und Einschränkungen Für Laborexperimente
2-Sulfanylidene-1,3-benzoxazin-4-onee has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive. In addition, it has a well-established mechanism of action and has been extensively studied in both animals and humans. However, sulfasalazine does have some limitations. It is a prodrug that is metabolized in the colon, which can make it difficult to study its pharmacokinetics and pharmacodynamics. In addition, sulfasalazine has been shown to have a number of side effects, which can limit its use in some experiments.
Zukünftige Richtungen
There are a number of future directions for the study of sulfasalazine. One area of research is the development of new formulations of sulfasalazine that can improve its pharmacokinetics and pharmacodynamics. Another area of research is the identification of new targets for sulfasalazine, which may improve its efficacy in the treatment of IBD and other inflammatory conditions. Finally, there is a need for further studies to better understand the long-term effects of sulfasalazine, particularly in terms of its potential to increase the risk of cancer.
Synthesemethoden
2-Sulfanylidene-1,3-benzoxazin-4-onee is synthesized by the reaction of 5-aminosalicylic acid with sulfapyridine. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid or sulfuric acid. The resulting compound is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Sulfanylidene-1,3-benzoxazin-4-onee has been extensively studied for its use in the treatment of IBD. It has been shown to be effective in reducing inflammation in the colon, and improving symptoms in patients with ulcerative colitis and Crohn's disease. In addition, sulfasalazine has been studied for its potential use in the treatment of other inflammatory conditions, such as rheumatoid arthritis and psoriasis.
Eigenschaften
CAS-Nummer |
10021-35-9 |
|---|---|
Produktname |
2-Sulfanylidene-1,3-benzoxazin-4-one |
Molekularformel |
C8H5NO2S |
Molekulargewicht |
179.2 g/mol |
IUPAC-Name |
2-sulfanylidene-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C8H5NO2S/c10-7-5-3-1-2-4-6(5)11-8(12)9-7/h1-4H,(H,9,10,12) |
InChI-Schlüssel |
XCNLSOGMJQILRA-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=O)N=C(O2)S |
SMILES |
C1=CC=C2C(=C1)C(=O)NC(=S)O2 |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)NC(=S)O2 |
Andere CAS-Nummern |
10021-35-9 |
Synonyme |
2,3-Dihydro-1,3-benzoxazine-4H-2-thione-4-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



